

Application Notes and Protocols: GW 590735 Luciferase Reporter Gene Assay

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Compound of Interest		
Compound Name:	GW 590735	
Cat. No.:	B1336410	Get Quote

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Introduction

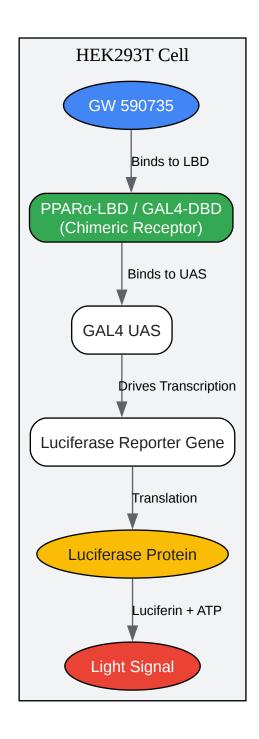
This document provides a detailed methodology for a luciferase reporter gene assay to characterize the activity of **GW 590735**, a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α).[1][2] Nuclear receptor activation, such as that of PPAR α , is a key area of research in drug discovery for metabolic diseases. Luciferase reporter gene assays offer a sensitive and high-throughput method to quantify the activation of such receptors by specific compounds.[3]

The assay described herein utilizes a chimeric receptor system in which the ligand-binding domain (LBD) of human PPARα is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This fusion protein, upon activation by a ligand like **GW 590735**, binds to a GAL4 Upstream Activating Sequence (UAS) engineered upstream of a firefly luciferase reporter gene, driving its expression. A co-transfected Renilla luciferase under the control of a constitutive promoter serves as an internal control to normalize for transfection efficiency and cell viability, enabling a dual-luciferase reporter assay format.[3][4]

Signaling Pathway

The binding of **GW 590735** to the PPARα ligand-binding domain induces a conformational change in the chimeric receptor, leading to the recruitment of coactivators and subsequent activation of transcription of the luciferase reporter gene.





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Figure 1: Signaling pathway of GW 590735-induced luciferase expression.

Experimental Protocols

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats.



Materials and Reagents

- Cell Line: HEK293T cells
- Expression Plasmids:
 - pBIND-hPPARα-LBD (expressing GAL4-DBD fused to human PPARα-LBD)
 - pGL4.35[luc2P/9XGAL4UAS/Hygro] (expressing firefly luciferase under the control of GAL4 UAS)
 - pRL-TK (expressing Renilla luciferase for normalization)
- Transfection Reagent: Lipofectamine® LTX Reagent or similar
- Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
 Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Compound: GW 590735 (dissolved in DMSO)
- Luciferase Assay System: Dual-Glo® Luciferase Assay System (Promega) or similar.
- Other: 96-well white, clear-bottom tissue culture plates, Opti-MEM® I Reduced Serum Medium, DMSO (vehicle control).

Cell Seeding

- Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Trypsinize and count the cells.
- Seed 2 x 10^4 cells per well in 100 μL of culture medium in a 96-well white, clear-bottom plate.
- Incubate for 24 hours to allow cells to attach and reach 70-80% confluency.

Transfection



- For each well, prepare a DNA-transfection reagent complex in Opti-MEM®.
 - DNA Mixture: In an Eppendorf tube, mix:
 - 100 ng pBIND-hPPARα-LBD
 - 100 ng pGL4.35[luc2P/9XGAL4UAS/Hygro]
 - 10 ng pRL-TK
 - Transfection Reagent Mixture: In a separate tube, dilute 0.5 μL of Lipofectamine® LTX in 20 μL of Opti-MEM®.
- Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 25 minutes.
- Add 20 μL of the complex to each well containing cells in 100 μL of medium.
- Incubate the plates at 37°C for 24 hours.

Compound Treatment

- Prepare serial dilutions of **GW 590735** in DMEM. A typical concentration range would be from 1 pM to 10 μ M to capture the full dose-response curve. Include a vehicle-only control (DMSO). The final DMSO concentration should not exceed 0.1%.
- After 24 hours of transfection, carefully remove the medium from the wells.
- Add 100 μL of the appropriate **GW 590735** dilution or vehicle control to each well.
- Incubate the plates at 37°C for 24 hours.

Luciferase Assay (Using Dual-Glo® Luciferase Assay System)

• Equilibrate the Dual-Glo® Luciferase Reagent and the Dual-Glo® Stop & Glo® Reagent to room temperature.



- Add 75 μL of Dual-Glo® Luciferase Reagent to each well.
- Incubate at room temperature for at least 10 minutes to allow for cell lysis and stabilization of the firefly luciferase signal.
- Measure the firefly luminescence using a plate-reading luminometer.
- Add 75 μL of Dual-Glo® Stop & Glo® Reagent to each well. This quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction.
- Incubate at room temperature for at least 10 minutes.
- Measure the Renilla luminescence in the same plate.

Data Presentation and Analysis

The data should be analyzed by first normalizing the firefly luciferase activity to the Renilla luciferase activity for each well. The fold induction is then calculated relative to the vehicle control.

Data Normalization and Fold Induction Calculation:

- Calculate the Luciferase Ratio for each well:
 - Ratio = (Firefly Luciferase Reading) / (Renilla Luciferase Reading)
- Calculate the Average Vehicle Control Ratio:
 - Average Vehicle Ratio = Average of Ratios from all vehicle control wells
- Calculate the Fold Induction for each treatment well:
 - Fold Induction = (Ratio of treated well) / (Average Vehicle Ratio)

The EC50 value, which is the concentration of **GW 590735** that produces 50% of the maximal response, can be determined by fitting the dose-response data to a four-parameter logistic equation using graphing software such as GraphPad Prism.



Representative Quantitative Data

The following table provides an example of expected results for a dose-response experiment with **GW 590735**.

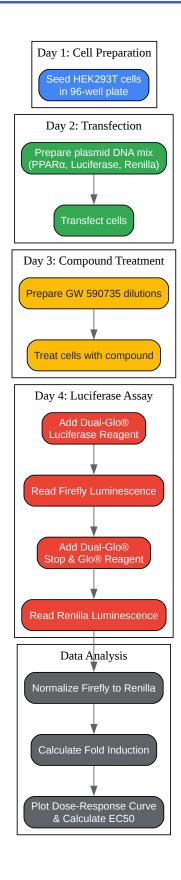
GW 590735 Conc. (nM)	Average Firefly RLU	Average Renilla RLU	Normalized Ratio (Firefly/Renilla)	Fold Induction
0 (Vehicle)	1,500	30,000	0.05	1.0
0.1	3,000	30,500	0.10	2.0
1	15,000	29,800	0.50	10.0
4	37,500	30,200	1.24	24.8
10	60,000	29,500	2.03	40.6
100	72,000	30,100	2.39	47.8
1000	74,500	29,900	2.49	49.8
10000	75,000	30,000	2.50	50.0

RLU: Relative Light Units. The EC50 for **GW 590735** activation of PPAR α is approximately 4 nM.[1][2]

Experimental Workflow

The overall workflow for the **GW 590735** luciferase reporter gene assay is depicted below.





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Figure 2: Experimental workflow for the GW 590735 luciferase assay.



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